molecular formula C14H34O6Si2 B15395002 Peo bis methyl dimethoxysilane

Peo bis methyl dimethoxysilane

Cat. No.: B15395002
M. Wt: 354.59 g/mol
InChI Key: KTHLTBQHQSCKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peo bis methyl dimethoxysilane, also known as Poly(ethylene glycol) α-methoxy, ω-methyldimethoxysilane, is a bifunctional organosilicon compound that serves as a versatile precursor in materials science and chemistry research . Its structure integrates a hydrophilic poly(ethylene glycol) (PEG) chain, available in various molecular weights (e.g., 400-1,500 g/mol), terminated with a hydrolysable methyldimethoxysilane group . This unique design enables its primary application in the sol-gel process for creating polymer-tailored silica hybrids . In this role, the silane end facilitates covalent bonding with the growing inorganic silica network, while the flexible, biocompatible PEG chain contributes to the material's properties, helping to improve mechanical durability, tailor porosity, and prevent crack formation during drying . Researchers utilize this compound to develop advanced materials for applications in catalysis, adsorption, energy storage, and environmental remediation . Furthermore, the alkoxysilane group allows for stable surface modifications on glass, metals, and other oxides, making it an excellent candidate for creating hydrophilic, protein-resistant coatings or functionalizing surfaces for subsequent bioconjugation . For laboratory safety, this product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H34O6Si2

Molecular Weight

354.59 g/mol

IUPAC Name

3-[2-[3-[dimethoxy(methyl)silyl]propoxy]ethoxy]propyl-dimethoxy-methylsilane

InChI

InChI=1S/C14H34O6Si2/c1-15-21(5,16-2)13-7-9-19-11-12-20-10-8-14-22(6,17-3)18-4/h7-14H2,1-6H3

InChI Key

KTHLTBQHQSCKBX-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCCOCCOCCC[Si](C)(OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Silica Precursors: BTPMS vs. Bis(Trimethoxysilyl)Benzene (BTMB)

Structural Differences :

  • BTPMS : Contains a dimethoxysilane core with two aromatic (trimethoxysilylphenyl) substituents.
  • BTMB : Comprises a benzene ring directly bonded to two trimethoxysilyl groups .

Functional and Application Differences :

  • Porosity Control : BTPMS-derived silica hybrids exhibit tunable porosity influenced by the isomer (ortho, meta, para) and the presence of PEG. In contrast, BTMB produces materials with distinct pore size distributions due to its rigid benzene backbone .
  • Synthesis Flexibility : BTPMS allows for enhanced control over hierarchical porosity (micro-, meso-, macro-pores) compared to BTMB, which primarily influences mesopore formation .

Table 1: Comparison of BTPMS and BTMB

Property BTPMS BTMB
Core Structure Dimethoxysilane with aromatic substituents Benzene with trimethoxysilyl groups
Porosity Influence Hierarchical (macro/meso/micro) Predominantly mesoporous
Key Application Advanced monolithic silica Silica gels and thin films
Reference

Catalytic Donors: BTPMS vs. Dialkyl Bis(Ethylamino)Silane

Structural Differences :

  • BTPMS : Features methoxysilyl and aromatic groups.
  • Dialkyl Bis(Ethylamino)Silane: Contains ethylamino groups instead of methoxysilyl substituents .

Functional Differences :

  • Catalyst Performance: Dialkyl bis(ethylamino)silane demonstrates higher hydrogen reactivity in polypropylene polymerization compared to N-(triethoxysilyl)diisopropylamine, attributed to its active hydrogen atoms.
  • Stability: Dialkyl bis(ethylamino)silane may oligomerize when exposed to alkylaluminum cocatalysts, whereas BTPMS-derived silica supports remain stable under similar conditions .

Adsorption-Focused Compounds: BTPMS vs. APMDS

Structural Differences :

  • BTPMS : Methoxysilyl groups dominate, enabling silica network formation.
  • APMDS (N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane): Contains aminoethyl and aminopropyl groups, facilitating chemical interactions with formaldehyde .

Functional Differences :

  • Adsorption Mechanism : APMDS-modified cellulose composites adsorb formaldehyde via Schiff base formation between -NH3+ groups and formaldehyde. BTPMS-based materials lack such reactive sites but excel in physical adsorption due to tailored porosity .
  • Surface Properties : APMDS reduces composite surface area (14.56 nm average pore size) but enhances chemisorption (9.52 mg/g formaldehyde capacity). BTPMS increases surface area and pore volume, favoring physisorption .

Selectivity Control Agents: BTPMS vs. Dicyclopentyldimethoxysilane

Structural Differences :

  • BTPMS : Aromatic substituents provide steric bulk.
  • Dicyclopentyldimethoxysilane : Cycloalkyl groups dominate, influencing Ziegler-Natta catalyst stereoselectivity .

Functional Differences :

  • Instead, BTPMS-derived silica supports enhance catalyst dispersion .

Q & A

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in polymer composites?

  • Methodological Answer : Contradictions often arise from inconsistent crosslinking densities or impurity levels. Systematic studies should: (i) Standardize silane purity via HPLC (>98%) , (ii) Control curing conditions (e.g., 130–150°C for 2 hours) to ensure uniform siloxane networks , (iii) Compare catalytic performance using fixed substrate-to-silane ratios (e.g., 1:0.5 w/w) and replicate across ≥3 batches .

Q. What strategies improve the interfacial adhesion of this compound in epoxy-silica hybrids?

  • Methodological Answer : Functionalizing the silane with reactive groups (e.g., epoxy or vinyl) enhances compatibility. For example, glycidoxypropyl-modified silanes (e.g., GAMS) form covalent bonds with epoxy resins, increasing adhesion strength by ~40% compared to unmodified analogs. Adhesion is quantified via lap-shear tests (ASTM D1002) after thermal aging .

Experimental Design & Data Analysis

Q. How to design experiments isolating the effects of this compound in multicomponent polymer systems?

  • Methodological Answer : Use a fractional factorial design to test variables:
  • Factors : Silane concentration (0.1–5 wt%), curing temperature (100–150°C), and co-precursor type (e.g., TMOS vs. MTMS).
  • Responses : Tensile modulus (ASTM D638), water contact angle, and FTIR silanol content.
  • Analysis : ANOVA identifies dominant factors; SEM/EDS maps silane distribution .

Q. What analytical approaches differentiate hydrolysis byproducts of this compound in aqueous environments?

  • Methodological Answer : LC-MS (ESI+) detects low-concentration byproducts (e.g., methyl dimethoxy silanol ions at m/z 153). Pair with <sup>1</sup>H NMR to track methoxy group depletion over time. Kinetic modeling (pseudo-first-order) quantifies hydrolysis rates .

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